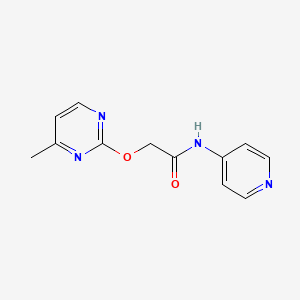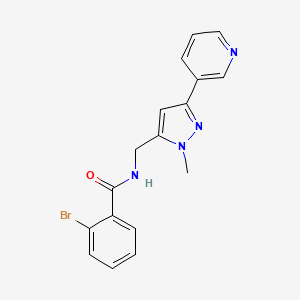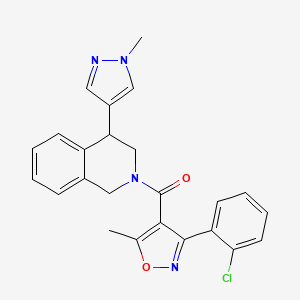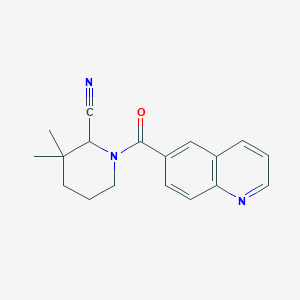![molecular formula C23H22N6O4 B2784483 ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate CAS No. 1428362-26-8](/img/structure/B2784483.png)
ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate typically involves a multi-step process:
Formation of the triazolopyrimidine core: : This can be achieved by the cyclization of appropriate pyridine derivatives with hydrazine derivatives under suitable conditions.
Acetylation: : The next step involves acetylating the triazolopyrimidine core using acetic anhydride or a similar acetylating agent.
Amination: : Subsequent amination of the acetylated product with ethyl amine produces the desired ethyl-substituted compound.
Coupling reaction: : Finally, the ethyl 4-(2-aminoacetamido)benzoate is coupled with the pyridine derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step for scalability, yield, and purity. Common approaches include batch or continuous flow processes with careful control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: : Reduction can yield different reduced forms of the molecule, potentially altering its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's structure by replacing specific groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the reaction conditions and the specific reagents used, leading to a variety of derivatives with potentially diverse biological activities.
Applications De Recherche Scientifique
Chemistry
Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate is studied for its potential as a building block in organic synthesis, providing a versatile scaffold for the development of new molecules.
Biology
In biological research, this compound is explored for its ability to interact with specific enzymes or receptors, potentially modulating biological pathways.
Medicine
Medicinal chemistry applications focus on the compound’s potential as a lead compound in drug discovery, aiming to develop new therapies for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for more complex chemical entities.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate biological pathways by binding to active sites or influencing protein conformations, thereby exerting its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate stands out due to its unique structure, which imparts specific biological activities not commonly found in similar compounds.
Similar Compounds
Ethyl 4-(2-(7-ethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate: : Lacks the pyridin-3-yl group, affecting its biological activity.
4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoic acid:
Mthis compound: : Similar structure but with a methyl ester, altering its solubility and reactivity.
Propriétés
IUPAC Name |
ethyl 4-[[2-(7-ethyl-3-oxo-5-pyridin-3-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-3-17-12-19-27-28(23(32)29(19)21(26-17)16-6-5-11-24-13-16)14-20(30)25-18-9-7-15(8-10-18)22(31)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPOJDSLFSWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NN(C(=O)N2C(=N1)C3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)
![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2784406.png)

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)
![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)

![(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2784413.png)
![3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2784416.png)

![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)


![[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2784423.png)
